molecular formula C42H85NO4 B3424368 N-tetracosanoylphytosphingosine CAS No. 34437-74-6

N-tetracosanoylphytosphingosine

Cat. No.: B3424368
CAS No.: 34437-74-6
M. Wt: 668.1 g/mol
InChI Key: ZESJDNWGTANZCC-LFVSMIGWSA-N
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Description

N-Tetracosanoylphytosphingosine (PubChem CID: 14653935) is a sphingolipid derivative characterized by a 24-carbon acyl chain (tetracosanoyl) linked to a phytosphingosine backbone. It has been identified as a novel metabolite in cooked cowpea (Vigna unguiculata) through non-targeted metabolomics studies using UPLC-MS platforms . Its abundance in cowpea is significantly higher compared to pigeon pea (Cajanus cajan) and common bean (Phaseolus vulgaris), with a reported p-value of 0.0002 in comparative analyses . Structurally, it belongs to the ceramide class, which plays critical roles in membrane integrity and cellular signaling.

Properties

IUPAC Name

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]tetracosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H85NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-27-29-31-33-35-37-41(46)43-39(38-44)42(47)40(45)36-34-32-30-28-26-16-14-12-10-8-6-4-2/h39-40,42,44-45,47H,3-38H2,1-2H3,(H,43,46)/t39-,40+,42-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESJDNWGTANZCC-LFVSMIGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H85NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901216287
Record name (2S,3S,4R)-2-Tetracosanoylamino-1,3,4-octadecanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34437-74-6
Record name (2S,3S,4R)-2-Tetracosanoylamino-1,3,4-octadecanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34437-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S,4R)-2-Tetracosanoylamino-1,3,4-octadecanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tetracosanoylphytosphingosine typically involves the acylation of phytosphingosine with tetracosanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes purification steps such as chromatography to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-tetracosanoylphytosphingosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

Chemistry

  • Model Compound : N-tetracosanoylphytosphingosine serves as a model compound for studying sphingolipid chemistry. It aids in understanding the interactions and properties of sphingolipids within biological membranes.

Biology

  • Cell Membrane Studies : This compound is investigated for its role in maintaining the integrity and functionality of cell membranes. Research indicates that it integrates into lipid bilayers, influencing membrane fluidity and permeability .
  • Lipid Models : Experimental studies have utilized this compound within lipid models to evaluate the effects of ceramide ratios on membrane organization. For instance, variations in the ceramide ratio have been shown to impact hydrogen bonding networks within lipid structures .

Medicine

  • Therapeutic Potential : this compound is explored for its anti-inflammatory and apoptotic properties. Studies suggest that it may modulate signaling pathways related to cell growth and differentiation, indicating potential therapeutic applications in treating inflammatory diseases .
  • Skin Barrier Function : In dermatological research, this compound has been evaluated for its ability to enhance skin barrier function. Its incorporation into formulations may improve hydration and reduce transepidermal water loss (TEWL), making it beneficial for skincare products targeting dry or damaged skin .

Industry

  • Cosmetic Formulations : Due to its moisturizing properties, this compound is utilized in skincare products. It enhances the formulation's efficacy by providing a lipid barrier that protects against moisture loss while promoting skin health .

Data Tables

Application AreaSpecific UseFindings/Insights
ChemistryModel CompoundAids in understanding sphingolipid interactions
BiologyCell Membrane StudiesInfluences membrane fluidity and permeability
MedicineTherapeutic PotentialExhibits anti-inflammatory properties
IndustryCosmetic FormulationsEnhances moisture retention in skincare products

Case Studies

  • Cell Membrane Integrity :
    • A study investigated the incorporation of this compound into lipid bilayers. Results indicated that varying ceramide ratios significantly affected membrane organization and stability, suggesting implications for skin health and disease treatment .
  • Skin Hydration :
    • Research focusing on the effects of this compound in topical formulations demonstrated improved hydration levels in human subjects with dry skin conditions. The study highlighted its potential as an effective ingredient in moisturizing creams .
  • Therapeutic Applications :
    • Clinical trials exploring the anti-inflammatory effects of this compound showed promising results in reducing symptoms associated with inflammatory skin diseases, supporting its use as a therapeutic agent .

Mechanism of Action

Comparison with Similar Compounds

Key Findings :

  • This compound’s saturated C24 chain contributes to higher thermotropic phase stability (melting point ~70°C) compared to unsaturated analogs like N-(15Z)-tetracosenoylsphingosine .
  • In contrast to ceramides [NP] and [AP], which are critical for skin barrier asymmetry, this compound’s role in plant systems may involve stress response or nutrient storage .
2.2. Metabolites Co-Identified in Cowpea
Compound Name Chemical Class Abundance in Cowpea Proposed Bioactivity
3-(all-trans-nonaprenyl)benzene-1,2-diol Prenol lipid 7.5-fold higher Coenzyme Q biosynthesis; antioxidant
Sitoindoside II Triterpenoid saponin 6.2-fold higher Anti-inflammatory, cholesterol modulation
Tonkinelin Alkaloid Variety-specific Antimicrobial properties

Key Findings :

  • Unlike this compound, 3-(all-trans-nonaprenyl)benzene-1,2-diol is a prenol lipid involved in bacterial Coenzyme Q synthesis, suggesting divergent metabolic roles in plants .
  • Sitoindoside II, a triterpenoid, and tonkinelin, an alkaloid, lack the amphipathic structure of sphingolipids but share cowpea-specific abundance, indicating complementary bioactive roles in human health .
2.3. Functional Comparison with Dietary Sphingolipids
Compound Name Dietary Source Health Implications
This compound Cowpea, legumes Potential skin barrier enhancement, anti-inflammatory
Sphingomyelin Animal tissues Cholesterol metabolism, neural function
Glucosylceramide Grains, soy Immune modulation, colorectal health

Key Findings :

  • This compound’s plant origin distinguishes it from animal-derived sphingomyelins, which are esterified with phosphocholine .

Biological Activity

N-tetracosanoylphytosphingosine, also referred to as ceramide-2 (phytosphingosine:n-C24:0), is a significant member of the sphingolipid family, particularly known for its role in cellular processes and skin barrier function. This article explores the biological activity of this compound, including its biochemical properties, enzymatic interactions, and implications in various biological systems.

This compound is characterized by its hydrophobic nature and is poorly soluble in water. It has a molecular formula of C42H85NO4C_{42}H_{85}NO_4 and an average molecular weight of approximately 668.13 g/mol. This compound is primarily found in Saccharomyces cerevisiae (baker's yeast) and is classified under phytoceramides, which are essential for maintaining cellular integrity and signaling pathways.

1. Cell Membrane Structure

This compound contributes to the structural integrity of cell membranes. It plays a crucial role in forming lipid bilayers, which are vital for cellular compartmentalization and function. The presence of ceramides in the membrane affects permeability and fluidity, essential for maintaining homeostasis.

2. Skin Barrier Function

Ceramides, including this compound, are integral to the skin's barrier function. They help to prevent transepidermal water loss (TEWL) and protect against environmental insults. Studies have shown that ceramide levels correlate with skin hydration and elasticity, making them critical for dermatological health.

Enzymatic Interactions

This compound is involved in several enzymatic reactions:

Enzyme Function Gene Name Molecular Weight (g/mol)
Alkaline ceramidase YDC1Hydrolyzes dihydroceramide to phytosphingosine; involved in heat stress responseYDC137,230.5
Sphingosine N-acyltransferase LAG1Synthesizes ceramide from acyl-CoA and sphingosine; involved in aging processesLAG148,454.1
Sphingolipid C4-hydroxylase SUR2Hydroxylates C-4 in ceramide; involved in response to pathogensSUR240,734.0

These enzymes facilitate the metabolism of sphingolipids, influencing various biological pathways such as apoptosis, cell proliferation, and inflammation.

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various contexts:

  • Skin Health : A clinical trial demonstrated that topical application of formulations containing ceramides improved skin hydration and barrier function in patients with atopic dermatitis .
  • Cancer Research : Investigations into the role of sphingolipids have shown that this compound can influence cancer cell signaling pathways, potentially affecting tumor growth and metastasis .
  • Metabolic Disorders : Research indicates that variations in ceramide composition may be linked to metabolic syndromes, suggesting that this compound could serve as a biomarker for metabolic health .

Q & A

Basic Research Questions

Q. What established methods are used for synthesizing N-tetracosanoylphytosphingosine, and how can purity be validated?

  • Methodology : Synthesis typically involves coupling tetracosanoic acid with phytosphingosine using carbodiimide-based activation. Purification via column chromatography (silica gel) is standard. Purity validation requires HPLC (C18 column, UV detection at 205 nm) and corroboration with 1^1H-NMR for structural confirmation. Ensure adherence to NIH preclinical reporting guidelines for replicability .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

  • Methodology : High-resolution mass spectrometry (HR-MS) confirms molecular weight, while 1^1H- and 13^13C-NMR identify acyl chain orientation and sphingoid backbone conformation. Infrared spectroscopy (IR) verifies amide bond formation. Cross-validate data with computational tools (e.g., Gaussian for DFT calculations) to resolve ambiguities .

Q. How can researchers detect and quantify this compound in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Use deuterated internal standards (e.g., d₇-phytosphingosine) to correct for matrix effects. Validate methods per FDA bioanalytical guidelines, including limits of detection (LOD) and quantification (LOQ) .

Advanced Research Questions

Q. What experimental design frameworks are suitable for studying this compound’s biological activity while controlling confounding variables?

  • Methodology : Apply the PICO framework (Population: cell lines/animal models; Intervention: compound concentration/duration; Comparison: vehicle/controls; Outcome: biomarkers). Incorporate FINER criteria (Feasible sample size, Novel mechanistic hypotheses, Ethical approval) . Use randomized block designs to minimize batch effects in cell-based assays .

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

  • Methodology : Conduct a systematic review with PRISMA guidelines to aggregate existing studies. Use meta-analysis (random-effects models) to assess heterogeneity. Validate hypotheses via siRNA knockdown or CRISPR-Cas9 gene editing to isolate pathways (e.g., ceramide synthase inhibition) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodology : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Assess outliers via Grubbs’ test and adjust for multiple comparisons (Bonferroni correction). Report uncertainties in instrumentation (e.g., pipetting error ±5%) .

Q. How should longitudinal stability studies of this compound be structured to ensure reproducibility?

  • Methodology : Store samples under controlled conditions (e.g., −80°C, inert atmosphere). Perform accelerated stability testing (40°C/75% RH) and monitor degradation via LC-MS. Use Arrhenius kinetics to predict shelf life. Document deviations using electronic lab notebooks (ELNs) for audit trails .

Q. What strategies integrate multi-omics data to elucidate this compound’s role in lipid metabolism?

  • Methodology : Combine lipidomics (LC-MS), transcriptomics (RNA-seq), and proteomics (LC-MS/MS) datasets. Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to identify cross-talk. Validate findings with isotopic tracing (¹³C-glucose) to track lipid flux .

Methodological Considerations

  • Data Transparency : Raw datasets (e.g., NMR spectra, MS chromatograms) must be archived in repositories like Figshare or Zenodo, annotated with metadata for independent validation .
  • Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for animal welfare reporting. Include power analyses to justify sample sizes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.